3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 946346-40-3
Cat. No.: VC11958411
Molecular Formula: C21H22N2O6S3
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946346-40-3 |
|---|---|
| Molecular Formula | C21H22N2O6S3 |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H22N2O6S3/c1-28-19-10-8-17(14-20(19)29-2)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
| Standard InChI Key | KIQSGXXNOUBREG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
Introduction
General Overview
The compound 3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic molecule with the following key characteristics:
| Property | Details |
|---|---|
| CAS Number | 946346-40-3 |
| Molecular Formula | CHNOS |
| Molecular Weight | 494.6 g/mol |
| Structure | Contains sulfonamide and thiophene groups attached to a tetrahydroquinoline core. |
| Density | Not available |
| Melting/Boiling Point | Not available |
This compound features multiple functional groups, including sulfonamides and methoxy groups, which are often associated with bioactivity in medicinal chemistry.
Structural Features
The molecular structure of this compound is characterized by:
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A quinoline ring system, which is partially saturated (tetrahydroquinoline).
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Two methoxy groups (-OCH) attached to the benzene ring.
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A thiophene sulfonyl group, which provides electron-withdrawing properties.
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A sulfonamide functional group, known for its role in biological activity.
These structural features suggest potential pharmacological applications, as quinoline derivatives and sulfonamides are widely studied in drug development.
Synthesis and Characterization
While specific synthesis protocols for this compound are not detailed in the provided sources, similar compounds are typically synthesized using multi-step reactions involving:
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Functionalization of the quinoline core.
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Introduction of sulfonamide groups via sulfonyl chloride intermediates.
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Attachment of methoxy substituents through methylation reactions.
Characterization methods for compounds like this often include:
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Nuclear Magnetic Resonance (NMR): H and C spectra for structural confirmation.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To confirm functional groups such as sulfonamides.
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X-ray Crystallography: For detailed structural elucidation.
Potential Applications
Although no specific biological data is available for this compound, its structural components suggest possible applications in:
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Pharmacology:
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Sulfonamides are known for their antibacterial properties.
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Quinoline derivatives are studied for anti-inflammatory, antimalarial, and anticancer activities.
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Material Science:
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Thiophene-containing compounds are explored in organic electronics due to their conductive properties.
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Further studies, including docking simulations and in vitro assays, would be required to evaluate its pharmacological potential.
Research Gaps and Future Directions
To fully understand the potential of this compound:
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Conduct detailed synthesis studies to optimize yield and purity.
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Perform biological assays to evaluate antibacterial, anticancer, or anti-inflammatory activity.
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Investigate physicochemical properties such as solubility and stability.
This compound's unique combination of functional groups makes it a promising candidate for further research in both medicinal chemistry and material science contexts.
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